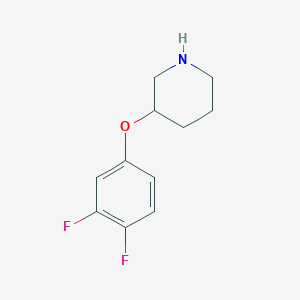

3-(3,4-Difluorophenoxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

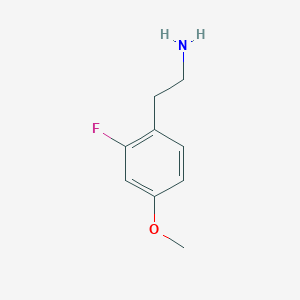

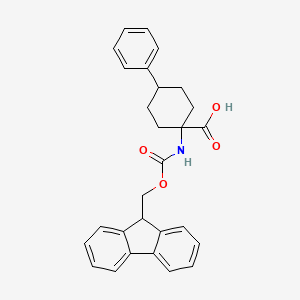

The compound 3-(3,4-Difluorophenoxy)piperidine is a fluorinated piperidine derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological properties. The presence of the difluorophenoxy group suggests potential for enhanced biological activity and selectivity in pharmaceutical applications.

Synthesis Analysis

The synthesis of related fluorinated piperidine compounds has been reported in the literature. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related to 3-(3,4-Difluorophenoxy)piperidine, were synthesized and evaluated for antiallergy activity . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, which could be a relevant method for the synthesis of 3-(3,4-Difluorophenoxy)piperidine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For example, dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] were characterized by various spectroscopic methods and single crystal X-ray diffraction, providing insights into the stereochemical structure of such compounds . This information can be extrapolated to understand the molecular structure of 3-(3,4-Difluorophenoxy)piperidine.

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions. The synthesis of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) involved the formation of an oxime functional group, indicating the reactivity of the piperidine ring towards nucleophilic addition . This reactivity could be relevant when considering the chemical reactions of 3-(3,4-Difluorophenoxy)piperidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the introduction of fluorine atoms and other substituents. For instance, tolane liquid crystals with piperidine and hexafluoropiperidine as terminal groups exhibited good thermal stability and high clearing points, suggesting that fluorinated piperidine derivatives like 3-(3,4-Difluorophenoxy)piperidine may also possess unique thermal properties . The introduction of the difluorophenoxy group could also affect the compound's solubility, boiling point, and stability.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

3-(3,4-Difluorophenoxy)piperidine serves as a pivotal building block in the generation of novel heterocycles. McMahon et al. (2015) introduced the first 3,4-piperidyne, using it to synthesize annulated piperidines. This novel intermediate facilitates the exploration of new chemical spaces, showcasing the versatility of 3,4-difluorophenoxy derivatives in creating functionally rich heterocycles with defined regioselectivity (McMahon et al., 2015). Furthermore, García-Vázquez et al. (2021) developed a method to access fluoro- and trifluoromethylthio-piperidines, demonstrating the utility of these compounds in discovery chemistry for selective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

Antioxidant and Anti-Inflammatory Activities

3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime, a derivative of piperidine, exhibits significant antioxidant and anti-inflammatory activities. Tharini and Sangeetha (2015) found that higher doses of this derivative show potent anti-inflammatory activity comparable to the standard drug dexamethasone. Its antioxidant activity was concentration-dependent and comparable to synthetic antioxidants like ascorbic acid, highlighting the therapeutic potential of piperidine derivatives in inflammation and oxidative stress mitigation (Tharini & Sangeetha, 2015).

Antimicrobial and Antibacterial Activities

Piperidine derivatives also exhibit antimicrobial and antibacterial properties. Lohar et al. (2016) synthesized 3,5-dispirosubstituted piperidines showing satisfactory antibacterial activity compared to standard drugs against tested bacteria, indicating their potential use in combating bacterial infections (Lohar et al., 2016). Additionally, Mubarak et al. (2015) reported significant antimicrobial activities against both bacterial and fungal strains for N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, underlining the broad-spectrum antimicrobial efficacy of piperidine-based compounds (Mubarak et al., 2015).

Catalysis and Organic Synthesis

Piperidine derivatives are instrumental in catalysis and organic synthesis, offering pathways to complex molecular architectures. Chen et al. (2015) developed the first catalytic trifluoromethoxylation of unactivated alkenes, producing 3-OCF3 substituted piperidines, a testament to the strategic utility of piperidine frameworks in synthesizing fluorinated heterocycles (Chen et al., 2015).

Anticancer Potential

Piperidine and its derivatives show promising anticancer potential. Mitra et al. (2022) highlighted the therapeutic prospects of piperine and piperidine against various cancers, including breast, prostate, and lung cancers. These compounds regulate crucial signaling pathways, inhibiting cancer cell migration and proliferation, which underscores their potential as clinical agents in cancer treatment (Mitra et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

3-(3,4-difluorophenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRPULUTXCJBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647918 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenoxy)piperidine | |

CAS RN |

946714-62-1 |

Source

|

| Record name | 3-(3,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)